(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate
Description
The compound "(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate" features a central pyrrole ring substituted with fluorophenyl and methanesulfonylphenyl groups. The (Z)-ethylideneamino linker connects to a 3-(trifluoromethyl)benzoate ester.
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F7N2O4S/c1-16-23(25(28(33,34)35)36-41-26(38)18-4-3-5-19(14-18)27(30,31)32)15-24(37(16)21-10-8-20(29)9-11-21)17-6-12-22(13-7-17)42(2,39)40/h3-15H,1-2H3/b36-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGTTZJEJJTFU-LAKKEJQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F7N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈F₃N₃O₃S, incorporates trifluoromethyl and methanesulfonyl groups, which may facilitate interactions with various biological targets.
Chemical Structure and Properties
The compound consists of a pyrrole ring substituted with a trifluoroethylideneamino group and a methoxybenzoate moiety. The presence of multiple functional groups suggests that it may exhibit diverse biological activities, particularly in medicinal chemistry.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₃S |
| Molecular Weight | 393.41 g/mol |
| CAS Number | 860788-04-1 |
| Boiling Point | Predicted 690.1 ± 65.0 °C |
| Density | Predicted 1.44 ± 0.1 g/cm³ |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities. Notably, it has been screened for various pharmacological effects including:
- Anticancer Activity : The compound has shown potent antiproliferative effects across a range of human tumor cell lines. Its structural similarities to known anticancer agents suggest it may act through similar mechanisms that involve the inhibition of key cellular pathways .
- Inhibition of Enzymes : The compound's interaction with enzymes such as cyclooxygenase (COX) has been explored. Studies indicate selectivity towards COX-II, which is relevant in the context of inflammation and pain management .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Potent antiproliferative activity in tumor cells |
| Enzyme Inhibition | Selective COX-II inhibition |
| Receptor Interaction | Potential interaction with serotonin receptors |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its trifluoroethylidene group may enhance lipophilicity and facilitate cellular uptake, thus amplifying its pharmacological potential.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Antidepressant Potential : Research indicated that derivatives similar to this compound exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through selective inhibition of COX enzymes, making them candidates for further development in pain management therapies .
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets that are crucial in cancer cell proliferation. Research has indicated that similar trifluoromethyl-substituted compounds exhibit enhanced biological activity against various cancer types due to their ability to modulate signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which is critical for the efficacy of antimicrobial agents .
Drug Design : The unique structural features of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited to develop novel therapeutics targeting specific diseases .
Agricultural Chemistry
Pesticide Development : The compound's chemical properties are being explored for use in developing new agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of pesticides by increasing their potency against pests while potentially reducing toxicity to non-target organisms .
Herbicide Formulations : Research has indicated that compounds with similar structures can be formulated as herbicides, providing effective weed control while minimizing environmental impact. The development of such formulations aims to address challenges related to herbicide resistance in agricultural practices .
Material Science
Polymer Synthesis : The stability and reactivity of this compound allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal and electrical properties, making it suitable for advanced materials applications .
Nanotechnology Applications : The compound's unique properties make it a candidate for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents, thus enhancing treatment efficacy .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle and Substituent Variations
Table 1: Key Structural Features of Analogues
*Estimated based on molecular formula.
Key Observations:
- Core Heterocycles: The target compound’s pyrrole core differs from pyrazolone (), pyrazol-3-one (), and triazine () analogues. Pyrroles generally exhibit aromatic stability and moderate dipole moments, influencing binding interactions compared to pyrazoles or triazines .
- Methanesulfonylphenyl groups (target compound) vs. sulfonylurea bridges () suggest divergent modes of action, with the latter common in herbicides targeting acetolactate synthase .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Key Observations:
- The target compound’s trifluoromethyl and methanesulfonyl groups contribute to higher lipophilicity (logP ~3.8) compared to the sulfonylurea-based metsulfuron methyl (logP 1.98) .
- The 4-chloro analogue’s lower molecular weight (578.96 vs. ~621.9) and reduced steric hindrance may improve solubility but decrease membrane permeability relative to the target compound .
Q & A
Q. What statistical approaches are robust for analyzing dose-response relationships in preclinical models (e.g., renal hypertensive rats)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
